molecular formula C14H10N8 B564799 5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole) CAS No. 1159977-11-3

5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole)

Cat. No.: B564799
CAS No.: 1159977-11-3
M. Wt: 290.29
InChI Key: GLVJAQAFZXQEQA-UHFFFAOYSA-N
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Description

5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their unique structural and electronic properties .

Mechanism of Action

While the mechanism of action for 2,2’-Bistetrazole-1,1’-bisphenyl is not directly available, it’s worth noting that Losartan, the drug from which this compound is an impurity, is an angiotensin II receptor blocker used to treat hypertension, diabetic nephropathy, and to reduce the risk of stroke .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) typically involves the reaction of 2,2’-diamino-[1,1’-biphenyl] with sodium azide in the presence of a suitable catalyst. One common method involves the use of FeCl3-SiO2 as an effective heterogeneous catalyst, which offers high yields and simple methodology . Another approach involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods

Industrial production of tetrazoles, including 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole), often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents such as acetonitrile or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) can yield tetrazole N-oxides, while reduction can produce corresponding amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) is unique due to its biphenyl linker, which provides greater structural rigidity and electronic conjugation compared to other tetrazole derivatives. This unique structure enhances its ability to form stable metal complexes and contributes to its diverse applications in various fields .

Properties

IUPAC Name

5-[2-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N8/c1-3-7-11(13-15-19-20-16-13)9(5-1)10-6-2-4-8-12(10)14-17-21-22-18-14/h1-8H,(H,15,16,19,20)(H,17,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVJAQAFZXQEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C3=NNN=N3)C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675707
Record name 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-11-3
Record name 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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